molecular formula C10H22N2 B12093975 4-Methyl-1-(pyrrolidin-1-YL)pentan-2-amine

4-Methyl-1-(pyrrolidin-1-YL)pentan-2-amine

Cat. No.: B12093975
M. Wt: 170.30 g/mol
InChI Key: JPCJGXMPQZCGAJ-UHFFFAOYSA-N
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Description

4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine is a synthetic compound known for its psychoactive properties It belongs to the class of substituted cathinones, which are structurally similar to amphetamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentan-2-one and pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-methylpentan-2-one and pyrrolidine under acidic conditions.

    Reduction: The intermediate is then subjected to a reduction reaction, often using reducing agents like sodium borohydride or lithium aluminum hydride, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes:

    Batch Reactors: Large-scale reactors are used to mix the starting materials and catalysts.

    Temperature and Pressure Control: Precise control of temperature and pressure is maintained to ensure optimal reaction conditions.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily targets dopamine and serotonin transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrovalerone: A stimulant compound with a similar structure but differing in the position of the methyl group.

    Methcathinone: Another substituted cathinone with similar psychoactive properties.

    Mephedrone: A well-known synthetic cathinone with comparable effects.

Uniqueness

4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine is unique due to its specific structural configuration, which influences its pharmacological profile and potency. Its distinct interaction with neurotransmitter systems sets it apart from other similar compounds, making it a subject of interest in scientific research.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

4-methyl-1-pyrrolidin-1-ylpentan-2-amine

InChI

InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3

InChI Key

JPCJGXMPQZCGAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN1CCCC1)N

Origin of Product

United States

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